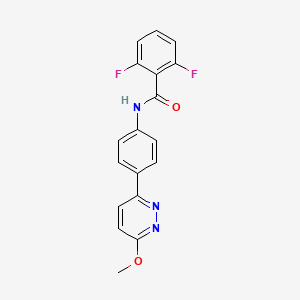
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Palladium catalysts are most widely employed in Suzuki coupling. Normally, the active Pd catalyst consist of two parts: precursors and ligands . The synthesis of palladium in a nano scale has been detailed in the twenty-first century .Molecular Structure Analysis
The molecular structure of similar compounds such as Dichlorobis(tricyclohexylphosphine)palladium(II) and Bis(triphenylphosphine)palladium(II) dichloride have been studied .Chemical Reactions Analysis
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be used to catalyze various reactions such as thioesterification of alkynes, alumination of unactivated arenes, direct arylation polycondensation and intramolecular alkane arylation adjacent to amides and sulfonamides .Physical And Chemical Properties Analysis
Palladium belongs to group 10 in the periodic table, but the configuration of its outermost electron shells (Pd 4d 10 5s 0) is very much atypical as compared to other members of the group. It is the least dense and has the lowest melting point out of all the platinum group metals .Wissenschaftliche Forschungsanwendungen
- Catalysis : Palladium nanoparticles (Pd NPs) have attracted significant attention for applications such as fuel cells, hydrogen storage, and sensors for gases .
- Environmental Remediation : Pd NPs are catalysts in environmental treatment to abstract organic and heavy-metal pollutants .
- Biomedical Applications : Pd NPs were found to be active against Staphylococcus aureus and Escherichia coli, where 99.99% of bacteria were destroyed .
- Organometallic Chemistry : It’s used in the synthesis of cyclopalladated complexes .
- Catalysis : It’s used in various metal-catalyzed organic transformations .
Safety And Hazards
Zukünftige Richtungen
With the rapid development of nanotechnologies, palladium nanoparticles are becoming prospective selective catalysts for complex chemical reactions . The high material cost of palladium naturally restricts its application, nevertheless nanopalladium or its alloy clusters have been extensively investigated .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Palladium(II) chloride", "2-phenylaniline", "tricyclohexylphosphane", "sodium carbonate", "chloroform", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-phenylaniline in chloroform and add tricyclohexylphosphane. Stir the mixture for 30 minutes.", "Step 2: Add palladium(II) chloride to the mixture and stir for an additional 30 minutes.", "Step 3: Add sodium carbonate to the mixture to neutralize the solution.", "Step 4: Filter the mixture to remove any solids.", "Step 5: Add ethanol to the filtrate to precipitate the product.", "Step 6: Collect the product by filtration and wash with ethanol.", "Step 7: Dry the product under vacuum to obtain Palladium;2-phenylaniline;tricyclohexylphosphane;chloride." ] } | |
CAS-Nummer |
1353658-81-7 |
Produktname |
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
Molekularformel |
C30H44ClNPPd |
Molekulargewicht |
591.53 |
IUPAC-Name |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChI-Schlüssel |
HEUSPDIUZCDONR-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



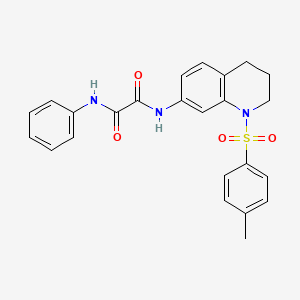





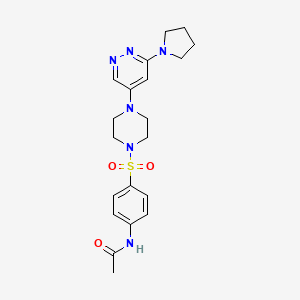
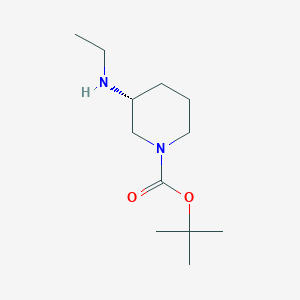
![1-[1-[[4-(Difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole](/img/structure/B2641249.png)
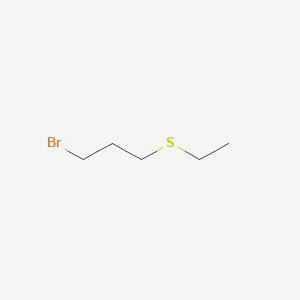

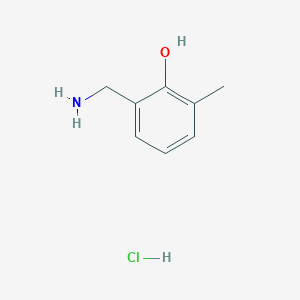
![tert-Butyl 5-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2641257.png)
